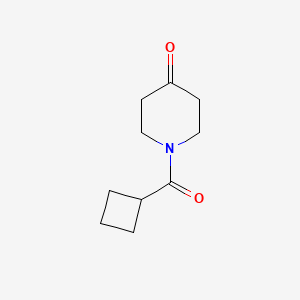

1-(Cyclobutylcarbonyl)piperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclobutanecarbonyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-9-4-6-11(7-5-9)10(13)8-2-1-3-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNXHTHTQNNCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640983 | |

| Record name | 1-(Cyclobutanecarbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017021-42-9 | |

| Record name | 1-(Cyclobutanecarbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility Profile of 1-(Cyclobutylcarbonyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility for a Privileged Scaffold

The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents across a range of therapeutic areas, including oncology and virology.[1] Its synthetic tractability and versatile three-dimensional geometry allow for extensive chemical modification to optimize interactions with biological targets.[1] 1-(Cyclobutylcarbonyl)piperidin-4-one is a representative derivative, incorporating an N-acyl substitution that modulates the physicochemical properties of the parent piperidine ring.

In drug discovery and development, a compound's solubility is a critical, gatekeeping parameter. It directly influences absorption, distribution, metabolism, and excretion (ADME) properties, ultimately impacting bioavailability and therapeutic efficacy.[2][3] Poor aqueous solubility is a leading cause of compound attrition in the development pipeline. Therefore, a thorough understanding and accurate determination of the solubility profile of a new chemical entity are paramount from the earliest stages of research.

This guide provides a comprehensive technical overview of the predicted solubility profile of 1-(Cyclobutylcarbonyl)piperidin-4-one, grounded in a structural analysis of its constituent moieties. More importantly, it offers detailed, field-proven experimental protocols for the precise determination of its kinetic and thermodynamic solubility in both aqueous and organic media, empowering researchers to generate the robust data required for informed decision-making in a drug development context.

Physicochemical Properties and Structural Analysis

The solubility of a molecule is intrinsically linked to its structure. By dissecting 1-(Cyclobutylcarbonyl)piperidin-4-one into its core components, we can develop a well-grounded hypothesis regarding its solubility behavior.

Chemical Structure:

A summary of the key physicochemical properties for 1-(Cyclobutylcarbonyl)piperidin-4-one is presented below. Properties for the parent 4-piperidone and a close analogue are included for comparison.

| Property | 1-(Cyclobutylcarbonyl)piperidin-4-one | 4-Piperidone (Parent Scaffold) | 1-(Cyclopropylcarbonyl)-4-piperidinone (Analogue) | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | C₅H₉NO | C₉H₁₃NO₂ | [4] |

| Molecular Weight ( g/mol ) | 181.23 | 99.13 | 167.00 | [4][5][6] |

| Predicted XLogP3 | ~ -0.1 | -0.7 | -0.52 | [5][6] |

| Hydrogen Bond Donors | 0 | 1 | 0 | Structural Analysis[3] |

| Hydrogen Bond Acceptors | 2 | 2 | 2 | Structural Analysis |

| Topological Polar Surface Area (TPSA) | ~37.4 Ų | 29.1 Ų | ~37.4 Ų | [6] |

Structural Rationale for Solubility:

-

The Piperidin-4-one Core : The parent 4-piperidone contains a secondary amine (a hydrogen bond donor and acceptor) and a ketone (a hydrogen bond acceptor).[6] These polar functional groups grant it a degree of hydrophilicity and water solubility.

-

The N-Cyclobutylcarbonyl Group : The addition of the cyclobutylcarbonyl group at the N1 position has three major consequences:

-

Amide Formation : The piperidine nitrogen is converted to a tertiary amide. This eliminates its basicity, meaning the molecule's solubility will not be significantly affected by pH changes in the physiological range. It also removes the only hydrogen bond donor in the molecule.[3]

-

Increased Polarity : The amide carbonyl group adds a second strong hydrogen bond acceptor site, increasing the overall polar surface area compared to a simple N-alkyl derivative.[7]

-

Increased Lipophilicity : The cyclobutyl ring is a non-polar, hydrophobic moiety. This hydrocarbon character will counteract the polarity of the amide and ketone groups, tending to decrease aqueous solubility.

-

Solubility Prediction: Based on this analysis, 1-(Cyclobutylcarbonyl)piperidin-4-one is predicted to have low to moderate aqueous solubility . The loss of the hydrogen bond donor and the addition of the hydrophobic cyclobutyl group likely outweigh the introduction of the second polar carbonyl group. Conversely, it is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, and dichloromethane, which can effectively solvate the polar ketone and amide functionalities.[8]

Theoretical Framework: Key Factors Influencing Solubility

Understanding the theoretical principles governing solubility is crucial for designing experiments and interpreting data. The interplay of molecular structure and solvent properties dictates the extent to which a compound will dissolve.

Caption: Factors governing the solubility of a solid compound.

-

"Like Dissolves Like" : This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.[9] Polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.

-

pH-Dependence : For ionizable compounds, solubility is highly pH-dependent. However, as 1-(Cyclobutylcarbonyl)piperidin-4-one is a neutral molecule lacking an ionizable center, its solubility is expected to be largely independent of pH.

-

Temperature : For most solid solutes, solubility increases with temperature as the additional energy helps overcome the crystal lattice forces holding the solid together.

-

Crystal Polymorphism : The solid-state form of the compound can significantly impact solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to the lack of a strong, ordered crystal lattice.

Experimental Determination of Solubility: Protocols and Methodologies

Theoretical predictions must be confirmed by empirical data. The following protocols describe the gold-standard methods for determining thermodynamic (intrinsic) and kinetic (high-throughput) solubility.

Protocol 1: Kinetic Solubility Determination via the DMSO Co-Solvent Method

This method is a high-throughput approach used in early discovery to quickly assess the solubility of many compounds. It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains soluble in an aqueous buffer.

Caption: Workflow for kinetic solubility determination.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(Cyclobutylcarbonyl)piperidin-4-one (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Causality: DMSO is used for its ability to solubilize a wide range of organic compounds at high concentrations.

-

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations for generating a standard curve.

-

Assay Plate Preparation: In a separate 96-well plate, add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Co-Solvent Dilution: Add a small, fixed volume of the 10 mM DMSO stock solution to the buffer in the assay plate wells (e.g., 2 µL into 198 µL of buffer). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

Causality: This rapid dilution induces the precipitation of the compound if its concentration exceeds its aqueous solubility limit.

-

-

Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 1.5 to 2 hours) to allow the system to approach equilibrium.

-

Solid Separation: Use a filter plate (e.g., 0.45 µm pore size) and vacuum manifold to separate the supernatant from any precipitated solid.

-

Self-Validation: This step is critical to ensure that only the truly dissolved compound is measured.

-

-

Quantification: Analyze the concentration of the compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against the standard curve prepared in Step 2. The resulting concentration is the kinetic solubility.

Protocol 2: Thermodynamic Solubility Determination via the Shake-Flask Method

This is the definitive method for measuring the true equilibrium (thermodynamic) solubility of a compound. It involves creating a saturated solution and allowing it to reach equilibrium over an extended period.

Methodology:

-

Preparation: Add an excess amount of solid 1-(Cyclobutylcarbonyl)piperidin-4-one to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a glass vial.

-

Causality: An excess of solid is required to ensure that a saturated solution is formed and that solid material remains at equilibrium.

-

-

Equilibration: Tightly cap the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a prolonged period (typically 24 to 72 hours).

-

Self-Validation: The system must reach equilibrium. To confirm this, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.

-

-

Phase Separation: Allow the suspension to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the sample at high speed.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid material at the bottom.

-

Dilution and Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method. Quantify the concentration using a validated HPLC-UV method with a standard curve.

-

Calculation: The thermodynamic solubility is the measured concentration of the saturated supernatant, adjusted for any dilution factors.

Protocol 3: Organic Solvent Solubility Profiling

To guide formulation and synthetic chemistry efforts, determining solubility in common organic solvents is essential. The shake-flask method described above can be directly adapted for this purpose.

Methodology:

-

Follow the steps outlined in Protocol 2 .

-

Replace the aqueous buffer with a panel of relevant organic solvents of varying polarity, such as:

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Ethyl Acetate, Dichloromethane (DCM)

-

Non-Polar: Toluene, Hexane

-

-

Report the results in mg/mL or molarity for each solvent.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Solubility Data for 1-(Cyclobutylcarbonyl)piperidin-4-one

| Solvent System | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |

| PBS, pH 7.4 | Kinetic | 25 | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |

| PBS, pH 7.4 | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |

| Water | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |

| Methanol | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Acetonitrile | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Dichloromethane | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

Interpretation for Drug Development:

-

Aqueous Solubility (pH 7.4): This is the most critical parameter for predicting oral absorption. Low values (e.g., <10 µg/mL) may signal a risk of poor bioavailability and could necessitate the use of formulation enhancement strategies.

-

Kinetic vs. Thermodynamic: A large difference between kinetic and thermodynamic solubility (with kinetic being higher) can indicate that the compound is likely to precipitate over time from a supersaturated solution. This has implications for intravenous formulation development.

-

Organic Solvent Solubility: This data is vital for process chemists developing purification and crystallization methods. It also informs the selection of solvents for creating amorphous solid dispersions or other advanced formulations.

Conclusion

1-(Cyclobutylcarbonyl)piperidin-4-one, by virtue of its N-acylated piperidinone structure, is predicted to be a neutral molecule with low to moderate aqueous solubility and good solubility in polar organic solvents. While this theoretical analysis provides a strong directional hypothesis, it is not a substitute for rigorous experimental measurement. The detailed protocols provided in this guide for kinetic and thermodynamic solubility determination offer a robust framework for generating the high-quality, reliable data essential for advancing a compound through the drug discovery and development process. Accurate characterization of this fundamental physicochemical property is the first step toward overcoming potential biopharmaceutical challenges and successfully developing promising new therapeutic agents.

References

-

Chembk. 1-Cbz-Piperidin-4-one: A Comprehensive Overview. Available at: [Link]

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC advances, 12(48), 31203–31238. Available at: [Link]

-

PubChem. 4-Piperidone Compound Summary. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. 4-Piperidone. Available at: [Link]

-

PubChem. N-Acetyl-4-piperidone Compound Summary. National Center for Biotechnology Information. Available at: [Link]

-

O'Hagan, S., & Kell, D. B. (2021). Hydrogen bond donors in drug design. ChemRxiv. Available at: [Link]

-

Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Available at: [Link]

-

University of California, Davis. (2023). Solubility of Organic Compounds. Available at: [Link]

-

PubChem. 1-Ethylpiperidin-4-one Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. CAS 1017021-42-9 | 1-(Cyclobutanecarbonyl)piperidin-4-one - Synblock [synblock.com]

- 5. You are being redirected... [hit2lead.com]

- 6. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Ethylpiperidin-4-one | C7H13NO | CID 77159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Targeting Potential of the Piperidin-4-one Scaffold

Abstract

The piperidin-4-one nucleus represents a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1] This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the key therapeutic targets of piperidin-4-one compounds. We will explore the structural features that enable interaction with diverse biological macromolecules and delve into specific target classes, including oncology, neurodegenerative disorders, and infectious diseases. This guide emphasizes the causality behind experimental design and furnishes detailed, self-validating protocols for target validation and compound screening, complete with data interpretation strategies. Our objective is to equip drug discovery teams with the foundational knowledge and practical methodologies required to effectively leverage the piperidin-4-one scaffold in modern therapeutic development.

The Piperidin-4-one Core: A Privileged Scaffold in Drug Discovery

The piperidin-4-one ring is a six-membered heterocyclic ketone that serves as a versatile intermediate for the synthesis of a wide array of complex molecules.[1][2] Its prevalence in pharmaceuticals stems from several key attributes:

-

Synthetic Tractability: The ketone and the secondary amine functionalities provide two reactive handles for straightforward chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[1]

-

Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring enables substituents to be projected into three-dimensional space, facilitating precise interactions with the often-complex topography of protein binding pockets.

-

Pharmacophoric Versatility: The core structure can be readily decorated with various functional groups, allowing it to mimic different pharmacophores and interact with a multitude of biological targets. This adaptability is evidenced by its presence in drugs targeting everything from cancer to viral infections.[1][3]

The strategic importance of this scaffold is underscored by its role as a precursor in the synthesis of numerous established pharmaceutical agents.[4] This guide will dissect the major therapeutic areas where piperidin-4-one derivatives have shown significant promise.

Major Therapeutic Target Classes & Mechanisms

The chemical adaptability of the piperidin-4-one scaffold has led to its exploration against a wide range of diseases. Derivatives have been shown to exhibit anticancer, anti-inflammatory, neuroprotective, antiviral, and antimicrobial properties.[1]

Oncology: Targeting Cellular Proliferation and Survival Pathways

In cancer therapy, piperidin-4-one derivatives have been designed to interfere with signaling pathways that are aberrantly activated in malignant cells, leading to uncontrolled growth and survival.

Key Targets & Mechanisms:

-

Kinases (e.g., AKT, JAK/STAT): Many cancers exhibit hyperactive kinase signaling. Piperidin-4-one compounds have been developed as potent inhibitors of kinases like AKT, a critical node in the PI3K-AKT pathway that governs cell survival and proliferation.[5] Derivatives have also been shown to inhibit the JAK/STAT pathway, which is crucial for the proliferation of certain hematological cancers.[3] The mechanism often involves the piperidin-4-one scaffold acting as a hinge-binding motif, occupying the ATP-binding pocket of the kinase.

-

Topoisomerase IIα: This enzyme is critical for managing DNA topology during replication.[6] Certain 3,5-bis(ylidene)-4-piperidone derivatives act as potent inhibitors of topoisomerase IIα. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[6][7]

-

Transcription Factors (e.g., NF-κB, HIF): Chronic inflammation, often driven by transcription factors like Nuclear Factor-kappa B (NF-κB), is linked to cancer progression. Piperidin-4-one-based curcuminoids have been shown to suppress NF-κB activation, thereby exhibiting both anti-inflammatory and anti-proliferative effects.[6][8] Other derivatives inhibit the Hypoxia-Inducible Factor (HIF), a key pro-angiogenic transcription factor, cutting off the tumor's blood supply.[6][7]

The following diagram illustrates the central role of AKT in cell signaling and its inhibition by a piperidin-4-one derivative.

Neurodegenerative Disorders: Modulating Cholinergic Neurotransmission

In diseases like Alzheimer's, a key therapeutic strategy is to boost the levels of the neurotransmitter acetylcholine in the brain.[9] Piperidin-4-one derivatives have been successfully developed as potent inhibitors of the enzymes that degrade acetylcholine.

Key Targets & Mechanisms:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are responsible for hydrolyzing acetylcholine in the synaptic cleft.[6] Piperidin-4-one derivatives, particularly those with N-benzyl groups, have been shown to be potent inhibitors of both AChE and BChE.[10][11] The protonable nitrogen of the piperidine ring is crucial for interacting with the catalytic anionic site (CAS) of the enzyme, while appended aromatic groups can form π-π stacking interactions within the active site gorge, enhancing binding affinity.[9][10] Donepezil, a leading Alzheimer's drug, is a piperidine-based AChE inhibitor, highlighting the clinical success of this scaffold.[9][12]

Infectious Diseases: A Scaffold for Antimicrobial and Antiviral Agents

The piperidin-4-one core is a promising template for developing novel agents to combat bacterial, fungal, and viral infections.[1][13]

Key Targets & Mechanisms:

-

Antiviral Targets (HIV Reverse Transcriptase, Coronavirus Mpro): The scaffold has been incorporated into potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, which bind to an allosteric site on the enzyme and disrupt its function.[14] More recently, derivatives have been identified as modest, non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[15]

-

Antimicrobial & Antifungal Activity: Various derivatives, including thiosemicarbazones, exhibit significant antibacterial and antifungal activity, often comparable or superior to standard drugs like ampicillin and terbinafine.[13] While specific targets are often multifactorial, mechanisms can include disruption of the cell wall or interference with essential metabolic enzymes.

Methodologies for Target Validation & Compound Screening

As a Senior Application Scientist, I emphasize that robust, reproducible assays are the cornerstone of successful drug discovery. The choice of assay depends on the target class and the specific mechanistic question being asked. All protocols must include appropriate controls to ensure the results are valid and interpretable.

In Vitro Target Engagement Assay: Kinase Inhibition Profile

Rationale: To determine if a piperidin-4-one derivative directly inhibits a purified kinase (e.g., AKT), a luminescence-based ATP consumption assay is the industry standard. It is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening. The causality is direct: if the compound inhibits the kinase, less ATP will be consumed, resulting in a higher luminescent signal.

Protocol: ADP-Glo™ Kinase Assay (Promega)

-

Kinase Reaction Setup:

-

In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution (recombinant AKT1 enzyme and GSK3β peptide substrate in reaction buffer).

-

Add 2.5 nL of the test compound (piperidin-4-one derivative) from a dose-response curve (e.g., 10 mM to 1 nM final concentration). Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 2.5 µL of 2X ATP solution to initiate the reaction. Final volume: 5 µL.

-

Incubate at room temperature for 60 minutes.

-

-

ATP Depletion & Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion & Detection:

-

Add 10 µL of Kinase Detection Reagent. This reagent contains luciferase and luciferin, which converts the ADP generated by the kinase reaction into ATP, producing a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Read luminescence on a plate reader (e.g., BMG PHERAstar).

-

-

Self-Validation & Data Analysis:

-

The "no enzyme" control should yield a low signal (baseline).

-

The "no inhibitor" (vehicle) control should yield a high signal (maximal kinase activity).

-

Plot the relative light units (RLU) against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cell-Based Assay for Functional Activity: Cytotoxicity Screening

Rationale: After confirming direct target engagement, it is crucial to assess a compound's effect in a biological context. A cell viability assay determines the concentration at which a compound is cytotoxic to cancer cells. This provides a functional readout of the compound's ability to cross the cell membrane and engage its intracellular target(s) to induce cell death.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Plating:

-

Seed cancer cells (e.g., HCT116 colon cancer cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the piperidin-4-one compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a "no cells" blank control.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Formazan Formation:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Crystal Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Shake the plate for 5 minutes and read the absorbance at 570 nm using a microplate reader.

-

-

Self-Validation & Data Analysis:

-

The "no cells" blank should have near-zero absorbance.

-

The vehicle control represents 100% cell viability.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percent viability against the log of the compound concentration to determine the GI50/IC50 (the concentration that causes 50% growth inhibition or cell death).

-

Data Interpretation & Lead Optimization

The data generated from these assays guide the next steps in the drug discovery pipeline. A successful lead candidate will typically exhibit high potency in both target engagement and cell-based functional assays.

Table 1: Representative Biological Activity of Piperidin-4-one Derivatives

| Compound Class | Target | Assay Type | Potency (IC50/EC50) | Target Disease Area | Reference |

| Pyrazolopyrimidine | AKT1 (Pan-AKT) | Kinase Inhibition | 24.3 nM | Prostate Cancer | [5] |

| 3,5-bis(benzylidene) | AChE | Enzyme Inhibition | 12.55 µM | Alzheimer's Disease | [10] |

| Aminopyrimidine | HIV-1 RT | Cell-based Antiviral | Single-digit nM | HIV/AIDS | [14] |

| Curcuminoid | HCT116 Cells | Cytotoxicity (MTT) | < 5 µM | Colon Cancer | [8] |

| Thiazolopyrimidine | AChE | Enzyme Inhibition | 0.73 µM | Alzheimer's Disease | [11] |

Structure-Activity Relationship (SAR) Insights:

The data in Table 1, combined with structural information, drives lead optimization. For example, in AChE inhibitors, adding a benzyl group to the piperidine nitrogen significantly enhances potency.[10] For anticancer agents, modifications to the aryl groups on 3,5-bis(ylidene)-4-piperidones dramatically alter cytotoxicity and target specificity.[6] This iterative process of synthesis and testing is central to refining a lead compound's efficacy and safety profile.

Future Perspectives & Conclusion

The piperidin-4-one scaffold is a time-tested and highly fruitful starting point for the development of novel therapeutics. Its synthetic accessibility and chemical versatility ensure its continued relevance in drug discovery.[1] Future research will likely focus on:

-

Targeting Protein-Protein Interactions: Moving beyond enzyme active sites to modulate more complex biological interactions.

-

Covalent Inhibitors: Designing derivatives that form irreversible bonds with their targets for enhanced duration of action.

-

Scaffold Hopping & Bioisosteric Replacement: Using the piperidin-4-one core as inspiration for entirely new chemical classes.

This guide has provided a framework for understanding and exploiting the therapeutic potential of piperidin-4-one compounds. By combining rational design with robust, self-validating experimental protocols, research and development teams can effectively unlock the full potential of this privileged scaffold to address unmet medical needs.

References

-

ResearchGate. (2025). Piperidin-4-one: The Potential Pharmacophore | Request PDF. Available from: [Link]

-

Al-Rawi, A., Murugaiyah, V., Chan, W. J., Muthanna, M., Subramaniam, S., & Ibrahim, N. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5123. Available from: [Link]

-

Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31221-31251. Available from: [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

-

Nadeem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

-

Sîrbu, R., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4987. Available from: [Link]

-

Asian Journal of Chemistry. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Available from: [Link]

-

Anthwal, A., et al. (2016). Synthesis of 4-piperidone Based Curcuminoids with Anti-inflammatory and Anti-Proliferation Potential in Human Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 16(7), 866-874. Available from: [Link]

-

Rafiq, K., Saify, Z. S., Ashraf, S., & Saeed, G. (n.d.). The study of anti-inflammatory response in relation with antitryptic activity of 4-hydroxy-4-phenyl piperidine derivatives. World Journal of Pharmaceutical Research. Available from: [Link]

-

ResearchGate. (n.d.). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity | Request PDF. Available from: [Link]

-

Liu, T., et al. (2016). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 26(15), 3567-3571. Available from: [Link]

-

Gök, M. K., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Records of Natural Products, 13(6), 469-477. Available from: [Link]

-

ResearchGate. (n.d.). Evaluation of the antinociceptive and anti-inflammatory activities of piperic acid: Involvement of the cholinergic and vanilloid systems | Request PDF. Available from: [Link]

-

Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available from: [Link]

-

MDPI. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Available from: [Link]

-

Wikipedia. (n.d.). 4-Piperidone. Available from: [Link]

-

World Anti-Doping Agency. (2019). The Prohibited List. Available from: [Link]

-

American Chemical Society. (2024). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. Available from: [Link]

-

PubMed. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Available from: [Link]

-

Al-Ghorbani, M., et al. (2016). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3043-3048. Available from: [Link]

-

MDPI. (2024). Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. Available from: [Link]

-

PubMed. (2018). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. Available from: [Link]

-

Journal of Pharmacobio-Dynamics. (1990). ANTI-INFLAMMATORY ACTIVITY OF PIPERINE. Available from: [Link]

-

PubMed. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Available from: [Link]

-

International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Available from: [Link]

-

PubMed. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Available from: [Link]

-

MDPI. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Available from: [Link]

-

PubMed. (1994). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 5. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. ijpsi.org [ijpsi.org]

- 10. acgpubs.org [acgpubs.org]

- 11. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biomedpharmajournal.org [biomedpharmajournal.org]

- 14. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Note: HPLC Analysis of 1-(Cyclobutylcarbonyl)piperidin-4-one Purity

Introduction & Analytical Challenge

1-(Cyclobutylcarbonyl)piperidin-4-one is a critical intermediate in the synthesis of pharmaceutical agents, particularly PARP inhibitors and GPCR ligands. Its structural core consists of a piperidine ring functionalized with a ketone at the C4 position and a cyclobutyl amide at the nitrogen.

The Analytical Challenge:

The primary obstacle in analyzing this molecule is its lack of a strong chromophore . Unlike compounds with aromatic rings (benzene, pyridine) that absorb strongly at 254 nm, this molecule relies on the weak

-

Implication: Standard HPLC-UV methods at 254 nm will yield poor sensitivity and high limits of detection (LOD).

-

Solution: This guide provides two protocols: a High-Sensitivity Low-UV Method (210 nm) for Quality Control (QC) and an LC-MS Compatible Method for impurity identification.

Method Development Strategy (The "Why")

Column Selection

While HILIC could be considered for the polar piperidin-4-one starting material, the addition of the cyclobutyl group increases hydrophobicity sufficiently to use Reversed-Phase Chromatography (RPC) .

-

Recommendation: A C18 column with high carbon load or a polar-embedded group is ideal. The polar-embedded group prevents "dewetting" in highly aqueous phases required to elute the polar starting materials early.

Mobile Phase Chemistry

-

Buffer Selection:

-

For UV (Protocol A):Phosphoric Acid (H₃PO₄) is mandatory. It is UV-transparent at 210 nm. Acetate or Formate buffers have high UV cutoffs and will cause baseline drift/noise at this wavelength.

-

For MS (Protocol B):Formic Acid (0.1%) is required for ionization. Phosphate is non-volatile and will ruin the Mass Spectrometer source.

-

Detection Physics

The amide bond absorbs maximally at ~190-200 nm. By setting the detector to 210 nm , we balance sensitivity with solvent cutoff noise.

Protocol A: High-Sensitivity HPLC-UV (QC Standard)

Purpose: Routine purity testing, batch release, and quantitative analysis.

Chromatographic Conditions

| Parameter | Setting |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |

| Mobile Phase A | Water + 0.1% H₃PO₄ (Phosphoric Acid) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 10 µL |

| Detection | UV @ 210 nm (Reference: 360 nm / BW 100) |

| Run Time | 15 Minutes |

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5% | Equilibration |

| 2.0 | 5% | Isocratic Hold (Elute polar salts) |

| 10.0 | 60% | Linear Gradient |

| 10.1 | 95% | Wash |

| 12.0 | 95% | Wash Hold |

| 12.1 | 5% | Re-equilibration |

| 15.0 | 5% | End |

Sample Preparation

-

Diluent: 90:10 Water:Acetonitrile. (Matching the initial gradient conditions prevents peak distortion/splitting).

-

Concentration: 0.5 mg/mL.

-

Filtration: 0.22 µm PTFE or Nylon filter.

Protocol B: LC-MS Compatible Method (Impurity ID)

Purpose: Identifying unknown impurities or confirming molecular weight (MW: 181.23 g/mol ).

Chromatographic Conditions

| Parameter | Setting |

| Column | Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| MS Mode | ESI Positive (+). Scan range 50–500 m/z. |

Impurity Profiling Logic

Based on the synthesis (acylation of piperidin-4-one), the following impurities are expected:

| Compound | Structure Description | Relative Retention (RRT) | Detection Note |

| Piperidin-4-one | Starting Material (Amine) | ~0.2 - 0.3 | Poor UV, Strong MS [M+H]+ 100 |

| Cyclobutanecarboxylic acid | Hydrolysis byproduct | ~0.5 - 0.6 | Acidic, tailing without buffer |

| Target Analyte | 1-(Cyclobutylcarbonyl)... | 1.00 | Main Peak |

| Bis-acylated dimer | Side reaction | ~1.5 - 1.8 | High hydrophobicity |

Visualized Workflows

Analytical Decision Tree

This diagram illustrates the logic flow for selecting the correct detection method based on the analytical goal.

Caption: Decision matrix for selecting between High-Sensitivity UV (Protocol A) and Mass Spectrometry (Protocol B).

Method Validation Workflow (Self-Validating System)

This workflow ensures the data generated is reliable before sample analysis begins.

Caption: Standard Operating Procedure (SOP) flow for ensuring system suitability prior to analysis.

Troubleshooting & Optimization

Baseline Drift at 210 nm

-

Cause: Unequal absorption between Mobile Phase A (Water) and B (ACN) at low wavelengths.

-

Fix: "Balance" the absorbance by adding a micro-amount of acetone (0.1%) to the A-line, or ensure high-quality HPLC-grade H₃PO₄ is used. Alternatively, use a reference wavelength (e.g., 360 nm) to subtract gradient drift.

Peak Tailing

-

Cause: Interaction of the tertiary amine (piperidine ring nitrogen is acylated, but residual starting material is basic) with silanols.

-

Fix: Ensure pH is acidic (pH < 3.0) using Phosphate.[1][2][3] If tailing persists, switch to a "End-capped" column technology (e.g., Agilent Eclipse Plus or Waters XBridge).

References

-

Sielc Technologies. (2018).[1] Separation of 4-Piperidone on Newcrom R1 HPLC column.[1] Retrieved from [Link]

- U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard guidance for system suitability and column parameters).

-

PubChem. 4-Piperidone Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Advanced Crystallization Strategies for Piperidin-4-one Derivatives

Application Note & Protocol Guide

Executive Summary

Piperidin-4-one (piperidone) derivatives represent a privileged scaffold in drug discovery, serving as precursors for analgesics (e.g., fentanyl analogues), antipsychotics, and antiviral agents.[1] However, their purification and solid-state characterization are frequently complicated by conformational flexibility (chair vs. twist-boat tautomerism) and basic nitrogen functionality , which can lead to oiling out or hydrate formation.

This guide moves beyond generic crystallization advice, providing specific, evidence-based protocols for 2,6-diarylpiperidin-4-ones and N-substituted variants. It integrates solubility logic with practical workflows to ensure high-purity isolation and single-crystal growth.

Pre-Crystallization Strategic Assessment

Before attempting crystallization, the specific physicochemical profile of the derivative must be analyzed. Piperidin-4-ones exhibit a delicate balance between the polar carbonyl/amine core and lipophilic substituents (e.g., aryl groups at C2/C6).

Decision Matrix: Method Selection

Use the following logic flow to select the optimal crystallization strategy based on your compound's properties and your end goal (Bulk Purity vs. Structural Analysis).

Figure 1: Strategic decision tree for selecting crystallization methodology based on compound scale and intended application.

Detailed Protocols

Method A: Direct Recrystallization (The Ethanol Standard)

Best For: 2,6-diarylpiperidin-4-ones (e.g., 2,6-diphenylpiperidin-4-one) and N-acyl derivatives. Mechanism: Ethanol acts as a dipole-stabilizing solvent. It solubilizes the polar ketone and amine moieties at high temperatures while the hydrophobic aryl groups drive lattice packing upon cooling.

Protocol:

-

Dissolution: Place 1.0 g of crude solid in a standard Erlenmeyer flask. Add Absolute Ethanol (99.9%) dropwise while heating at 60–70°C (boiling point of EtOH is 78°C).

-

Expert Tip: If the compound is highly insoluble, use a mixture of Ethanol:Acetone (1:3) . The acetone helps solubilize the organic bulk, while ethanol aids crystal lattice formation.

-

-

Saturation: Add solvent until the solution is just clear. Add an excess of 5–10% solvent to prevent premature precipitation during filtration.

-

Hot Filtration: Filter the hot solution through a pre-warmed glass funnel (or syringe filter for small scales) to remove insoluble impurities (dust/catalyst residues).

-

Controlled Cooling:

-

Allow the filtrate to cool to room temperature (RT) over 2 hours.

-

Crucial Step: Do not plunge into ice immediately.[2] Rapid cooling traps impurities and favors amorphous precipitation.

-

Once at RT, move to a 4°C fridge for 12 hours.

-

-

Isolation: Filter the resulting white/off-white needles or prisms. Wash with cold ethanol (0°C).

Typical Yield: 65–80% Validation: Check melting point. Pure 2,6-diphenylpiperidin-4-one typically melts ~104–105°C.

Method B: Vapor Diffusion (For X-Ray Quality Crystals)

Best For: Highly soluble derivatives or those that "oil out" in single-solvent systems. Mechanism: Slow diffusion of a non-solvent (precipitant) into a solution of the compound gradually increases supersaturation, promoting ordered crystal growth over amorphous aggregation.

Protocol:

-

Inner Vial: Dissolve 20–50 mg of the derivative in a minimal amount (0.5–1.0 mL) of a "Good Solvent" (e.g., DMF, DMSO, or Dichloromethane).

-

Note: For rigid piperidones, DMF is often superior due to its high boiling point and polarity.

-

-

Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5–10 mL of a "Bad Solvent" (e.g., Diethyl Ether, Pentane, or Hexane).

-

Solvent Pair Rule: The Bad Solvent must be more volatile than the Good Solvent.

-

-

Equilibration: Seal the outer jar tightly. Keep undisturbed at room temperature for 3–7 days.

-

Harvesting: Crystals will form on the walls of the inner vial.

Visualization of Setup:

Figure 2: Vapor diffusion chamber setup. The volatile anti-solvent diffuses into the inner vial, slowly reducing solubility.

Method C: Salt Formation (The "Trap" Method)

Best For: Basic piperidin-4-ones that remain as oils (free bases) or for pharmaceutical formulation. Mechanism: Protonation of the piperidine nitrogen locks the nitrogen inversion and increases lattice energy via ionic interactions.

Protocol (Hydrochloride Salt):

-

Dissolve 500 mg of the free base in 5 mL of Acetone or Ethyl Acetate .

-

Prepare a solution of HCl in Ethanol (1.25 M) or use conc. HCl dropwise.

-

Add the acid solution dropwise with vigorous stirring until pH ~3.

-

A white precipitate (the hydrochloride salt) should form immediately.

-

Recrystallization of Salt: Filter the solid and recrystallize from Ethanol:Water (9:1) to remove trapped acid.

Protocol (Picrate Salt - Analytical Only): Warning: Picric acid is explosive when dry. Handle as a wetted slurry and only on mg scale.

-

Dissolve the derivative in ethanol.

-

Add a saturated ethanolic solution of picric acid.

-

Yellow crystals (picrates) often form instantly. These are excellent for X-ray diffraction due to the heavy atoms and strong stacking interactions of the picrate anion.

Critical Analysis & Troubleshooting

Conformational Locking

Piperidin-4-ones exist in dynamic equilibrium between chair and twist-boat conformations.

-

Observation: In solution (NMR), signals may be averaged.

-

Crystallization Effect: The crystal lattice often selects the most stable conformer. For 2,6-diaryl derivatives, the chair conformation with equatorial aryl groups is thermodynamically favored and typically observed in X-ray structures [1, 2].

-

Implication: If your crystals are disordered, the solvent system may be trapping a metastable twist-boat form. Switch to a higher-boiling solvent (e.g., Toluene) to allow thermodynamic equilibration during crystal growth.

Troubleshooting Table

| Problem | Root Cause | Corrective Action |

| Oiling Out | Supersaturation is too high or melting point is below the boiling point of the solvent. | 1. Use a "Seeding" technique: Scratch the glass or add a seed crystal.2. Switch to Method B (Vapor Diffusion). |

| Gel Formation | Hydrogen bonding network is too strong (common with amides). | Add a chaotic disruptor: 1-5% Methanol or Water to the solvent system. |

| No Precipitation | Compound is too soluble. | 1. Concentrate the solution.2. Cool to -20°C.3. Add anti-solvent (Hexane) dropwise until turbid, then warm to clear and cool slowly. |

References

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives.Chemical Review and Letters, 2021.

- Context: Reviews the use of absolute ethanol for recrystallizing 2,6-diphenylpiperidin-4-one deriv

-

Crystal structures of three 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones. Acta Crystallographica Section E, 2017.[3]

- Context: detailed protocol for growing single crystals of chloro-substituted derivatives using slow evapor

-

Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migr

- Context: Modern synthesis methods yielding high-purity derivatives suitable for crystalliz

-

Picrate salts with bipyridine derivatives: Intra and intermolecular aspects.Journal of Molecular Structure, 2020.

- Context: Demonstrates the utility of picrate salt formation for crystallizing difficult nitrogen-containing heterocycles (analogous to piperidones).

-

Extractive solution crystallization of chemical compounds.

- Context: Industrial protocols for solvent selection in extractive crystallization of phenyl ester salts, applicable to piperidone scale-up.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(Cyclobutylcarbonyl)piperidin-4-one Synthesis

Target Molecule: 1-(Cyclobutylcarbonyl)piperidin-4-one CAS Registry Number: (Generic reference to N-acyl-4-piperidones) Primary Application: Intermediate for MAGL inhibitors, GPCR ligands, and spirocyclic scaffolds.

Introduction: The "Piperidone Paradox"

Welcome to the technical support guide for synthesizing 1-(cyclobutylcarbonyl)piperidin-4-one. As a researcher, you are likely facing the "Piperidone Paradox": 4-piperidone is a versatile building block, but its reactivity is a double-edged sword.

The core challenge in this synthesis is not the amide coupling itself, but the stability of the 4-piperidone core. In the presence of base (required for coupling), 4-piperidone is prone to aldol-like self-condensation (dimerization) and hydrate formation . Furthermore, the cyclobutane ring introduces steric strain that can affect coupling kinetics.

This guide provides two optimized routes—Method A (Acid Chloride) for scale and cost-efficiency, and Method B (HATU Coupling) for high-yield precision—along with a dedicated troubleshooting module.

Module 1: Strategic Route Selection

Before starting, verify your reagents and scale. Choose the protocol that matches your constraints.

Route Comparison Matrix

| Feature | Method A: Acid Chloride (Schotten-Baumann) | Method B: HATU/Acid Coupling |

| Reagents | Cyclobutanecarbonyl chloride + Base | Cyclobutanecarboxylic acid + HATU + DIPEA |

| Cost | Low | High |

| Scale | >10g to kg scale | <10g (Discovery scale) |

| Key Risk | Dimerization of piperidone; Hydrolysis of acid chloride | High cost; removal of urea byproducts |

| Typical Yield | 60–75% (if optimized) | 80–95% |

| Water Tolerance | Low (requires dry conditions or biphasic control) | Moderate |

Module 2: Method A – The Acid Chloride Protocol (Scale-Up)

Objective: Minimize self-condensation of 4-piperidone while maximizing acylation efficiency. Critical Mechanism: The Schotten-Baumann biphasic system is superior here. By keeping the base in the aqueous phase and the acylating agent in the organic phase, you minimize the contact time between the free piperidone base and itself, reducing dimerization.

Optimized Protocol

Reagents:

-

4-Piperidone HCl monohydrate (1.0 equiv)

-

Cyclobutanecarbonyl chloride (1.2 equiv)

-

Potassium Carbonate (

) (2.5 equiv) -

Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

Step-by-Step Procedure:

-

Preparation of the Biphasic System:

-

Dissolve 4-Piperidone HCl monohydrate in water (

). -

Add solid

slowly at -

Add an equal volume of DCM. Vigorous stirring is essential to create an emulsion.

-

-

Controlled Addition (The "Dropwise" Rule):

-

Dissolve Cyclobutanecarbonyl chloride in a small amount of DCM.

-

CRITICAL: Add this solution dropwise to the vigorously stirred biphasic mixture at

over 30–60 minutes. -

Why? Rapid addition generates local hot spots and excess acid, promoting enol ester formation (O-acylation) or hydrolysis of the chloride.

-

-

Reaction Monitoring:

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

TLC Check: Use 5% MeOH in DCM. Stain with

(piperidone spots are faint under UV).

-

-

Workup (The "Salting Out" Trick):

-

Separate layers. The product is moderately water-soluble.

-

Optimization: Saturate the aqueous layer with NaCl (brine) and re-extract with DCM (

) or DCM/Isopropanol (9:1) to recover trapped product. -

Dry organic layers over

, filter, and concentrate.

-

Module 3: Method B – The HATU Coupling Protocol (High Purity)

Objective: High-yield synthesis for medicinal chemistry libraries where purity is critical. Critical Mechanism: HATU generates a highly reactive At-ester intermediate that reacts faster with the amine than the amine reacts with itself.

Optimized Protocol

Reagents:

-

Cyclobutanecarboxylic acid (1.0 equiv)

-

HATU (1.1 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

4-Piperidone HCl monohydrate (1.0 equiv)

-

Solvent: DMF or dry DCM

Step-by-Step Procedure:

-

Pre-Activation:

-

Dissolve Cyclobutanecarboxylic acid in DMF (

) at -

Add HATU and stir for 15 minutes. The solution typically turns slight yellow.

-

-

Amine Addition:

-

Add DIPEA followed by 4-Piperidone HCl monohydrate.

-

Note: The HCl salt will not dissolve immediately but will go into solution as the DIPEA frees the base.

-

-

Reaction:

-

Stir at RT for 4–16 hours.

-

Monitor by LCMS to ensure complete consumption of the acid.

-

-

Workup:

-

Dilute with EtOAc. Wash with saturated

( -

Troubleshooting: If the product is polar, avoid extensive water washes. Evaporate DMF directly or use a LiCl wash to remove DMF.

-

Module 4: Troubleshooting Center

Visual Logic Flow: Diagnosing Impurities

Caption: Decision tree for identifying and resolving common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: My yield is stuck at 40% using the Acid Chloride method. The product is clean, but mass balance is low.

-

Diagnosis: You are likely losing product to the aqueous layer during workup. 1-acyl-4-piperidones have significant water solubility.

-

Fix: Do not discard the aqueous layer! Saturate it with solid NaCl and extract 3–4 times with DCM containing 10% Isopropanol . This "salting out" technique can recover an additional 20–30% yield.

Q2: I see a major impurity with Mass [M+H]+ = Product + 82 (Cyclobutylcarbonyl).

-

Diagnosis: This is the Enol Ester . 4-Piperidone can tautomerize to the enol form, and the oxygen attacks the acid chloride if base concentration is too high or addition is too fast.

-

Fix:

-

Slow down the addition of acid chloride.

-

Keep the reaction strictly at

. -

If using Method B, ensure you aren't using a large excess of HATU.

-

Recovery: You can sometimes hydrolyze the enol ester back to the ketone by treating the crude with mild aqueous acid (1N HCl) for 30 mins, then re-extracting.

-

Q3: The reaction turns into a black tar.

-

Diagnosis: Polymerization of the piperidone. This happens in strongly basic, monophasic conditions (e.g., NaH in THF).

-

Fix: Switch to the Schotten-Baumann conditions (Method A). The water acts as a buffer and heat sink, preventing uncontrolled polymerization.

Q4: Can I use EDC/HOBt instead of HATU?

-

Answer: Yes, but yields are typically lower (see Reference 4). Cyclobutanecarboxylic acid is sterically hindered (secondary alpha-carbon). HATU or T3P (Propylphosphonic anhydride) are more effective for sterically demanding couplings.

References

-

Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[1][2] [Link][1][3]

- Synthesis of N-substituted-4-piperidone compounds.

- Process for the preparation of 4-piperidone HCl hydrate.

-

Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks (CalState). (Comparison of EDC vs HBTU yields). [Link]

-

Amide Coupling Reagents: Mechanisms and Applications. Fisher Scientific. [Link][1][3][4][5][6][7][8][9][10][11][12][13]

Sources

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. Schotten-Baumann Reaction [organic-chemistry.org]

- 3. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 8. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 9. growingscience.com [growingscience.com]

- 10. researchgate.net [researchgate.net]

- 11. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

Technical Support Center: 1-(Cyclobutylcarbonyl)piperidin-4-one Synthesis Guide

Topic: Identification and Control of Byproducts in 1-(Cyclobutylcarbonyl)piperidin-4-one Synthesis Document ID: TSC-2024-CB-PIP4 Audience: Medicinal Chemists, Process Development Scientists Status: Active

Introduction: The Synthesis Landscape

You are likely synthesizing 1-(cyclobutylcarbonyl)piperidin-4-one (MW: 181.23 Da) as a pharmacophore building block. The standard route involves the acylation of piperidin-4-one hydrochloride (or hydrate) with cyclobutanecarbonyl chloride under Schotten-Baumann conditions (biphasic) or in an organic base (DCM/TEA).

While deceptively simple, this reaction is a "perfect storm" for three specific classes of impurities:

-

Aldol Oligomers: Piperidin-4-one is highly prone to self-condensation under the basic conditions required to scavenge HCl.[1]

-

Hydrate/Ketal Artifacts: The C4 ketone is electron-deficient and readily forms gem-diols (hydrates) or hemiketals, confusing NMR interpretation.[1]

-

Hydrolysis Byproducts: The cyclobutane ring provides steric bulk, but the acid chloride is still moisture-sensitive, leading to acid impurities that are difficult to separate from the polar product.

Module 1: Impurity Pathway Visualization

The following diagram maps the "Kill Zone"—the competing pathways that degrade your yield and purity.

Figure 1: Reaction network showing the primary amide coupling versus competing hydrolytic and condensation pathways.

Module 2: Analytical Forensics (Troubleshooting)

Use this table to identify the specific "ghosts" in your crude NMR or LCMS data.

Diagnostic Table: Byproduct Signatures

| Component | MW (Da) | Key 1H NMR Signature (CDCl3, δ ppm) | LCMS (ESI+) | Origin |

| Target Product | 181.23 | 3.8-4.0 (m, 2H) & 3.5-3.6 (m, 2H): N-CH2 (Rotamers).3.2-3.3 (quint, 1H): Cyclobutane methine.2.4-2.5 (t, 4H): CH2 alpha to ketone. | 182 [M+H]+ | Desired |

| Impurity A (Aldol Dimer) | ~196 / 178 | Complex multiplet 2.8-3.5: Loss of symmetry.~5.5-6.5: Olefinic proton (if dehydrated). | 197 / 179 | Base added too fast; Localized high pH.[1] |

| Impurity B (Acid) | 100.12 | 11.0-12.0 (br s): COOH.3.1 (quint): Shifted slightly upfield from amide. | 101 (weak) | Wet solvents; Old acid chloride.[1] |

| Impurity C (Enol Ester) | 263.3 | 5.2-5.5 (m): Vinyl proton on piperidine ring.Double Cyclobutane signals. | 264 | Excess Acid Cl; Strong base; High Temp.[1] |

| Hydrate (Gem-diol) | 199.2 (Target+H2O) | No Carbonyl Carbon (~208 ppm) in 13C. Broad exchangeable peaks in 1H. | 182 (Dehydrates in source) | Equilibrium with water (reversible). |

Module 3: Troubleshooting Guides

Issue 1: "I see a complex mixture of peaks in the aliphatic region and my yield is low."

Diagnosis: Self-Aldol Condensation (Impurity A). Piperidin-4-one is an unstable free base. If you add the base (TEA/DIPEA) to the piperidin-4-one salt before the acid chloride is present, the free amine will self-condense.

-

The Fix:

-

Inversion of Addition: Dissolve the piperidin-4-one salt in DCM. Add the Cyclobutanecarbonyl chloride first.[1][2]

-

Slow Base Addition: Add the base (TEA) dropwise at 0°C . This ensures the base is consumed by the HCl generation immediately, keeping the free amine concentration low and transient.

-

Biphasic Switch: Switch to a Schotten-Baumann system (DCM / Sat. NaHCO3).[1] The inorganic base stays in the water layer, preventing the organic-phase piperidone from seeing high pH.

-

Issue 2: "The NMR shows the product, but the integration is wrong, and I see a broad hump at 3-5 ppm."

Diagnosis: Hydrate Formation. The ketone at position 4 is electron-deficient due to the N-acyl group. It avidly grabs water from the air or workup to form the gem-diol.

-

The Fix:

-

Dehydration: This is usually not a permanent impurity.[1] Dissolve the crude in Toluene and reflux with a Dean-Stark trap or simply rotovap from Toluene 2-3 times to azeotrope the water.

-

Avoid Alcohols: Do not use Methanol or Ethanol for workup.[1] They form hemi-ketals (Mass + 32 or + 46) which look like impurities but are reversible.[1]

-

Issue 3: "I have a stubborn impurity at RRT 1.2 that won't wash out."

Diagnosis: O-Acylated Enol Ester (Impurity C). If you used excess acid chloride (>1.2 eq) and allowed the temperature to rise, the enol form of the ketone reacted with the acid chloride.

-

The Fix:

-

Hydrolysis: Treat the crude oil with 1M LiOH in THF/Water for 30 minutes. This selectively cleaves the O-acyl ester (returning your product) while leaving the N-acyl amide (your product) intact.

-

Stoichiometry Control: Strictly use 1.05 equivalents of acid chloride.

-

Module 4: Optimized Protocol (The "Gold Standard")

This protocol is designed to minimize aldol condensation and hydrolysis.[1]

Reagents:

-

Piperidin-4-one HCl monohydrate (1.0 eq)

-

Cyclobutanecarbonyl chloride (1.05 eq)

-

Triethylamine (2.2 eq) or DIPEA

-

DCM (Anhydrous)

Workflow:

-

Suspension: Suspend Piperidin-4-one HCl (1.0 eq) in DCM (10 vol) under Nitrogen. Cool to 0°C .[1]

-

Acyl Source Addition: Add Cyclobutanecarbonyl chloride (1.05 eq) directly to the suspension. (Note: No reaction happens yet as the amine is protonated).[1]

-

Triggered Release: Add Triethylamine (2.2 eq) dropwise over 30 minutes, maintaining internal temp <5°C.

-

Why? As TEA neutralizes the HCl, the free amine is released and immediately reacts with the adjacent acid chloride, preventing it from finding another piperidone molecule to dimerize with.

-

-

Workup: Quench with 1N HCl (removes unreacted amine and TEA). Wash with Sat. NaHCO3 (removes Cyclobutanecarboxylic acid).[1]

-

Isolation: Dry over MgSO4. Concentrate. If the oil is gummy (hydrate), chase with Toluene.

FAQ: Rapid Response

Q: Can I use EDC/HOBt coupling instead of the acid chloride? A: Yes, but it is harder to purify. The urea byproducts (DCU/DIU) are difficult to separate from the polar ketone product. The acid chloride route is cleaner for this specific substrate because the byproduct (HCl) is easily washed away.

Q: Why does my product solidify into a waxy solid after standing? A: This is likely the hydrate (gem-diol). 1-(cyclobutylcarbonyl)piperidin-4-one is a low-melting solid/oil, but the hydrate is often a stable solid. Verify by running a generic IR; a broad -OH stretch around 3300 cm-1 confirms the hydrate.

Q: Is the cyclobutane ring stable to the acid wash? A: Yes. The cyclobutane ring is strained but kinetically stable to dilute aqueous acid (1N HCl) used in workups.[1] It will not ring-open under these conditions.

References

-

Synthesis of N-Acyl Piperidin-4-ones

-

Piperidin-4-one Reactivity & Hydrates

-

Cyclobutanecarbonyl Chloride Properties

-

Amide Coupling Impurities

Sources

- 1. Cyclobutanecarbonyl chloride | C5H7ClO | CID 78705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5006-22-4: Cyclobutanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 3. data.epo.org [data.epo.org]

- 4. 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. bachem.com [bachem.com]

Technical Support Center: Purity Enhancement of 1-(Cyclobutylcarbonyl)piperidin-4-one

[1]

Case ID: PUR-CB-PIP4 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction

Welcome to the technical support hub for 1-(Cyclobutylcarbonyl)piperidin-4-one . This intermediate is a critical scaffold in medicinal chemistry, particularly for GPCR antagonists and kinase inhibitors.[1] Its dual functionality—a reactive ketone and a stable amide—presents a unique purification paradox: the amide is robust, but the ketone is prone to self-condensation (Aldol) and hydration.

This guide provides a self-validating workflow to elevate purity from crude (<85%) to pharmaceutical grade (>98%).

Module 1: Impurity Profiling & Origin Analysis

Before attempting purification, you must identify what you are removing.[1] The ketone moiety on the piperidine ring is the primary source of instability.

Visualizing the Impurity Landscape

The following diagram maps the origin of common impurities based on reaction conditions.

Figure 1: Impurity genesis map. Note that Impurity A (Aldol Dimer) is irreversible and increases with pH and temperature.

Module 2: Synthesis Optimization (Prevention)

Goal: Minimize downstream purification burden.

The most common synthetic route involves reacting 4-piperidinone hydrochloride with cyclobutanecarbonyl chloride.[1]

Critical Control Points:

-

Base Selection: Avoid strong mineral bases (NaOH/KOH) which accelerate the Aldol condensation of the ketone [1]. Use Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .[1]

-

Temperature: The reaction is exothermic.[1] Maintain 0–5 °C during addition to prevent thermal degradation.

-

Stoichiometry: Use a slight excess of the acid chloride (1.1 eq) to ensure complete consumption of the piperidinone, as unreacted amine is difficult to separate from the product by crystallization.

Module 3: Work-up & Isolation Protocols

Protocol A: The "Acid Wash" (Essential)

Since the product is a neutral amide, we can aggressively wash away starting materials.

Module 4: Purification Techniques

If the crude purity is <95% after work-up, choose one of the following methods.

Method 1: Crystallization (Scalable)

Piperidin-4-ones often form low-melting solids.[1] If the free base oils out, crystallization is best achieved using a solvent polarity gradient.[1]

| Solvent System | Ratio (v/v) | Procedure | Suitability |

| EtOAc / Heptane | 1:3 | Dissolve in hot EtOAc (min vol), add Heptane until cloudy, cool to -20°C. | Best for Free Base |

| IPA (Isopropyl Alcohol) | 100% | Dissolve hot, cool slowly.[1][2] | Good for removing polar impurities [2].[1][6][7] |

| Ethanol / Ether | 1:5 | Dissolve in EtOH, precipitate with Et₂O.[1] | Effective for removing colored impurities.[1] |

Method 2: Column Chromatography (High Purity)

The ketone moiety makes the molecule polar.

Module 5: Troubleshooting & Stability (The "Hidden" Issues)

Issue: "My NMR shows broad peaks or missing Carbonyl signals."

-

Diagnosis: Hydrate Formation.[1]

-

Explanation: The C=O of piperidin-4-one is electron-deficient and readily reacts with atmospheric water to form a gem-diol (hydrate) [3].[1] This equilibrium broadens NMR signals.[1]

-

Solution:

-

Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours.

-

Run NMR in DMSO-d₆ instead of CDCl₃ to break hydrogen bond networks.

-

Issue: "New spots appearing on TLC during storage."

-

Explanation: Even mild basic residues can catalyze the dimerization of two ketone molecules.

-

Solution:

Decision Tree: Purification Strategy

Figure 2: Logic flow for selecting the appropriate purification method based on physical state and initial purity.[1]

FAQ: Rapid Response

Q: Can I distill this compound? A: It is risky.[1] Piperidin-4-ones are thermally labile and can decompose or polymerize at high temperatures required for distillation (>150°C at ambient pressure).[1] Kugelrohr distillation under high vacuum (<0.5 mmHg) is the only recommended thermal method [4].

Q: Why is my yield low after column chromatography? A: The ketone can interact strongly with acidic sites on silica gel. Pre-treat your silica column with 1% Triethylamine in the mobile phase to neutralize active sites, or switch to neutral alumina.[1]

Q: The product is an oil but I need a solid. What do I do? A: If the free base refuses to crystallize, consider forming the oxime derivative for storage/purification if the ketone is not immediately needed, or simply store as a frozen oil. Alternatively, rigorous drying (azeotroping with toluene) often induces solidification if solvent traces are preventing the lattice from forming.[1]

References

-

Sahu, S. K., et al. (2013).[1][8] "Piperidin-4-one: the potential pharmacophore."[1][8] Mini-Reviews in Medicinal Chemistry. Discusses the reactivity and stability of the piperidinone nucleus.

-

US Patent 8853407B1. (2014).[1][9] "Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs." Describes crystallization of N-acyl piperidinones using Isopropyl Alcohol.

-

Aridoss, G., et al. (2021).[1] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters. Details solvent systems for piperidinone purification.

-

Organic Syntheses. (2013). General handling of substituted piperidines and thermal stability during purification.

Sources

- 1. youtube.com [youtube.com]

- 2. CN100488949C - Synthesis process of N-sustituent-4-piperidyl alcohol - Google Patents [patents.google.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 5. A Merged Aldol Condensation, Alkene Isomerization, Cycloaddition/Cycloreversion Sequence Employing Oxazinone Intermediates for the Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

Technical Support Center: Catalyst Optimization for 1-(Cyclobutylcarbonyl)piperidin-4-one

Case ID: AMIDE-OPT-04 Subject: Optimization of acylation protocols for 4-piperidone derivatives Status: Open for Research Use Only

Executive Summary

The synthesis of 1-(Cyclobutylcarbonyl)piperidin-4-one presents a unique intersection of chemoselectivity and thermodynamic challenges. The core difficulty lies not in the amide bond formation itself, but in the handling of the 4-piperidone hydrochloride monohydrate starting material. The presence of hydrate water acts as a stoichiometric "poison" for activated acyl species, while the ketone moiety at the C4 position is susceptible to base-mediated aldol condensation (dimerization) if the catalytic environment is uncontrolled.

This guide moves beyond standard EDC/NHS protocols, which often result in sluggish kinetics due to the steric bulk of the cyclobutyl group. We focus on two superior catalytic pathways: Nucleophilic Catalysis (DMAP) for acid chloride routes and Propylphosphonic Anhydride (T3P) for direct condensation.

Part 1: Strategic Analysis & Catalyst Selection

The "Hydrate Trap"

Most commercial 4-piperidone is supplied as the hydrochloride monohydrate (

-

The Issue: If you use a standard coupling reagent (e.g., HATU, EDC) without removing the water, the coupling agent will activate the water molecules, consuming your expensive reagents and generating the free acid side-product.

-

The Fix: You must perform a "Free Base & Dry" operation or use a dehydrating coupling agent like T3P.

Catalyst Comparison Table

| Catalyst/Reagent | Mechanism | Suitability for Target | Kinetic Profile |

| DMAP (4-Dimethylaminopyridine) | Nucleophilic Acyl Substitution | High. Essential if using Cyclobutanecarbonyl chloride. | Fast. Generates reactive |

| T3P (Propylphosphonic anhydride) | Activation via mixed anhydride | Excellent. Acts as its own water scavenger.[1] | Moderate. Very clean profile; water-soluble byproducts. |

| Boronic Acids (e.g., 2-fluorophenylboronic acid) | Reversible covalent bonding | Low to Moderate. Often too slow for sterically hindered cyclobutanes. | Slow. "Green" but often requires high temperatures incompatible with the ketone. |

| EDC / HOBt | Carbodiimide coupling | Poor. Urea byproducts are difficult to remove from the piperidone product. | Slow. Susceptible to hydrate interference. |

Part 2: Optimized Protocols

Protocol A: The "Green" Route (T3P)

Recommended for gram-scale synthesis where product purity is paramount.

Why T3P? T3P drives the reaction equilibrium by consuming the water released during amidation (and the hydrate water from the starting material) to form stable phosphonic acid byproducts.

Reagents:

-

Cyclobutanecarboxylic acid (1.0 equiv)

-

4-Piperidone HCl monohydrate (1.0 equiv)

-

T3P (50% in EtOAc/DMF) (1.5 - 2.0 equiv)

-

Triethylamine (TEA) or DIPEA (3.0 - 4.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step:

-

Slurry Formation: Suspend 4-piperidone HCl monohydrate and Cyclobutanecarboxylic acid in EtOAc (10 V).

-

Base Addition: Add TEA dropwise at 0°C. Note: The solution will thicken as amine salts precipitate.

-

Catalyst Addition: Add T3P solution dropwise. Maintain temperature < 10°C to prevent exotherms from dehydrating the ketone.

-

Reaction: Warm to room temperature (20-25°C) and stir for 4–12 hours.

-

Workup: Wash organic layer with water (3x), then saturated

. The T3P byproducts are highly water-soluble, leaving clean product in the organic phase.[2]

Protocol B: The "Industrial" Route (Acid Chloride + DMAP)